molecular formula C7H6O3 B100860 4-Oxoniobenzoate CAS No. 16049-04-0

4-Oxoniobenzoate

Cat. No. B100860
CAS RN: 16049-04-0
M. Wt: 138.12 g/mol
InChI Key: FJKROLUGYXJWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxoniobenzoate, also known as ONB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. ONB is a derivative of benzoic acid and contains a niobium atom that makes it highly reactive and useful for various purposes.

Mechanism Of Action

The mechanism of action of 4-Oxoniobenzoate involves the coordination of the niobium atom with the reactant molecules, which facilitates the reaction between them. The presence of 4-Oxoniobenzoate enhances the rate of the reaction and increases the yield of the desired product.

Biochemical And Physiological Effects

4-Oxoniobenzoate has been found to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Oxoniobenzoate in laboratory experiments include its high reactivity, stability, and ease of use. 4-Oxoniobenzoate is also readily available and relatively inexpensive compared to other catalysts. However, 4-Oxoniobenzoate has some limitations, such as its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the use of 4-Oxoniobenzoate in scientific research. One potential area of application is in the development of new catalysts for organic synthesis. 4-Oxoniobenzoate could also be used in the synthesis of new materials with unique properties, such as polymers and nanomaterials. Additionally, 4-Oxoniobenzoate could be used in the production of fine chemicals and pharmaceuticals, as well as in the development of new energy storage devices.

Scientific Research Applications

4-Oxoniobenzoate has been extensively used in scientific research as a catalyst for various chemical reactions. Its unique properties, such as high reactivity and stability, make it an ideal candidate for many applications. 4-Oxoniobenzoate has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

4-oxoniobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[OH2+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxoniobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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